molecular formula C11H19NO3 B14367451 Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate CAS No. 91936-24-2

Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate

Cat. No.: B14367451
CAS No.: 91936-24-2
M. Wt: 213.27 g/mol
InChI Key: CVTBJEMJQZCNTK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a morpholine group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with morpholine under specific conditions. One common method involves the use of formaldehyde and morpholine in a solvent mixture of ethanol and DMF (dimethylformamide) at elevated temperatures . The reaction proceeds with the formation of the desired product through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate catalysts and solvents can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds like cyclobutylcyclopentane and cyclobutylcyclohexane share the cyclobutane ring structure.

    Morpholine derivatives: Compounds such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6} and Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine contain the morpholine group.

Uniqueness

Methyl 3-methyl-2-(morpholin-4-yl)cyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring and the morpholine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

91936-24-2

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 3-methyl-2-morpholin-4-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-7-9(11(13)14-2)10(8)12-3-5-15-6-4-12/h8-10H,3-7H2,1-2H3

InChI Key

CVTBJEMJQZCNTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1N2CCOCC2)C(=O)OC

Origin of Product

United States

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